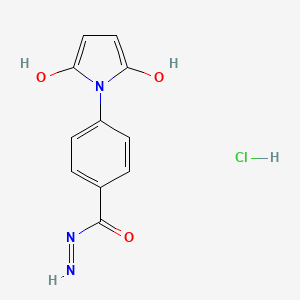
APIEZON GREASE L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apiezon Grease L is a silicone and halogen-free ultra-high vacuum grease. It is known for its excellent lubrication properties and extremely low vapor pressure, making it suitable for use in scientific and industrial applications. This compound is particularly valued for its ability to maintain an efficient gas seal and its resistance to radiation, which makes it ideal for use in high-performance vacuum pumps and other ultra-high vacuum applications .
Méthodes De Préparation
Apiezon Grease L is synthesized from high-purity hydrocarbons distilled from selected petroleum feedstock in a molecular still. The process involves the careful selection and distillation of hydrocarbons to achieve the desired properties of low vapor pressure and high lubrication efficiency. The industrial production of this compound involves the use of advanced distillation techniques to ensure the removal of impurities and the attainment of the required chemical composition .
Analyse Des Réactions Chimiques
Apiezon Grease L is chemically stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation, reduction, and substitution reactions, which contributes to its stability and longevity in various applications. The grease is also resistant to radiation, maintaining its properties even when exposed to high levels of irradiation .
Applications De Recherche Scientifique
Apiezon Grease L is widely used in scientific research due to its unique properties. It is commonly used in:
Vacuum Systems: Provides excellent sealing and lubrication in high and ultra-high vacuum systems, preventing contamination and ensuring efficient operation.
Analytical Techniques: Used in infrared and mass spectrometry to avoid sample contamination, as it does not suffer from the “creep” or “carry over” issues associated with silicone-based greases.
High-Performance Vacuum Pumps: Ensures efficient gas sealing and lubrication, enhancing the performance and longevity of vacuum pumps.
Radiation Applications: Its resistance to radiation makes it suitable for use in environments with high levels of irradiation, such as space applications and nuclear research
Mécanisme D'action
The effectiveness of Apiezon Grease L is attributed to its powerful “gettering” action, which means it absorbs potentially harmful grease and chemical impurities on metal and glass surfaces. This action helps maintain the cleanliness and efficiency of vacuum systems. The grease is also soluble in hydrocarbon solvents, making it easy to clean and remove when necessary .
Comparaison Avec Des Composés Similaires
Apiezon Grease L stands out due to its combination of low vapor pressure, excellent lubrication properties, and resistance to radiation. Similar compounds include:
Apiezon Grease AP101: Suitable for higher temperature applications.
Apiezon Grease H: Also used in high vacuum applications but with different temperature and chemical resistance properties.
Silicone-Based Greases: While they provide good lubrication, they suffer from “creep” and “carry over” issues, leading to contamination problems.
Halogenated Paraffins and Esters: These greases decompose at lower radiation levels compared to this compound
This compound’s unique properties make it a preferred choice for applications requiring ultra-high vacuum conditions, excellent lubrication, and resistance to radiation.
Propriétés
Numéro CAS |
12678-02-3 |
|---|---|
Formule moléculaire |
C8H3BrCl2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



